1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide, also known as OPI-155, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. OPI-155 belongs to the family of piperidine carboxamides and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a sigma-1 receptor agonist. The dopamine reuptake inhibition leads to an increase in dopamine levels in the brain, which may contribute to its potential therapeutic effects. The sigma-1 receptor agonism may also contribute to its potential therapeutic effects, as the sigma-1 receptor has been implicated in various physiological and pathological processes.
Biochemical and Physiological Effects:
1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may contribute to its potential therapeutic effects. 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has also been shown to increase serotonin levels in the brain, which may contribute to its potential antidepressant effects. Additionally, 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has been shown to reduce pain behavior in rats, which may contribute to its potential therapeutic effects in neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide in lab experiments is its potential therapeutic applications. 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has shown potential as a treatment for cocaine addiction, neuropathic pain, and depression. Additionally, 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has been shown to have minimal side effects in animal studies. However, one limitation of using 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide in lab experiments is its limited availability. 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide is a relatively new compound, and its synthesis is complex, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cocaine addiction, neuropathic pain, and depression. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with the sigma-1 receptor. Additionally, future research could investigate the safety and efficacy of 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide in human clinical trials, as well as its potential for abuse and addiction. Finally, future research could investigate new methods for synthesizing 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide, which may increase its availability for research purposes.
Synthesis Methods
1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has been synthesized using various methods, including the Pictet-Spengler reaction, Sonogashira coupling, and amidation reaction. The Pictet-Spengler reaction involves the condensation of an indole and an aldehyde or ketone in the presence of an acid catalyst. The Sonogashira coupling method involves the coupling of an aryl halide and an alkyne in the presence of a palladium catalyst. The amidation reaction involves the reaction of an amine and a carboxylic acid in the presence of a coupling agent. The most commonly used method for synthesizing 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide is the Pictet-Spengler reaction.
Scientific Research Applications
1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has shown potential therapeutic applications in various scientific research studies. It has been studied as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in rats. 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has also been studied as a potential treatment for neuropathic pain, as it has been shown to reduce pain behavior in rats. Additionally, 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has been studied as a potential treatment for depression, as it has been shown to increase serotonin levels in the brain.
properties
IUPAC Name |
1-[2-oxo-2-(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c23-21(27)16-9-12-24(13-10-16)22(28)20(26)19-18(15-6-2-1-3-7-15)14-17-8-4-5-11-25(17)19/h1-8,11,14,16H,9-10,12-13H2,(H2,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRJAGXIXOBYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.